Diphenidol

Catalog No.
S526262
CAS No.
972-02-1
M.F
C21H27NO
M. Wt
309.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenidol

CAS Number

972-02-1

Product Name

Diphenidol

IUPAC Name

1,1-diphenyl-4-piperidin-1-ylbutan-1-ol

Molecular Formula

C21H27NO

Molecular Weight

309.4 g/mol

InChI

InChI=1S/C21H27NO/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22/h1-2,4-7,11-14,23H,3,8-10,15-18H2

InChI Key

OGAKLTJNUQRZJU-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCCC(C2=CC=CC=C2)(C3=CC=CC=C3)O

Solubility

CRYSTALS FROM CHLOROFORM + ETHYL ACETATE; FREELY SOL IN METHANOL; SOL IN WATER & CHLOROFORM; PRACTICALLY INSOL IN ETHER, BENZENE, & PETROLEUM ETHER /HCL/
FREELY SOL IN CHLOROFORM, ETHER & CYCLOHEXANE; SPARINGLY SOL IN ALC; INSOL IN WATER
5.87e-03 g/L

Synonyms

Cefadol, Cephadol, difenidol, diphenidol, diphenidol hydrochloride, diphenidol hydrochloride, alpha-(14)C-labeled, diphenidol pamoate, Normavom, Vontrol

Canonical SMILES

C1CCN(CC1)CCCC(C2=CC=CC=C2)(C3=CC=CC=C3)O

Description

The exact mass of the compound Diphenidol is 309.2093 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as freely sol in chloroform, ether & cyclohexane; sparingly sol in alc; insol in water5.87e-03 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. It belongs to the ontological category of 2 in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Anticholinergic Effects:

Diphenidol possesses anticholinergic properties, meaning it can block the action of the neurotransmitter acetylcholine. This makes it a potential research tool for investigating cholinergic systems and their role in various physiological processes.

  • Studies have explored the use of Diphenidol to induce a state of mydriasis (pupil dilation) for ophthalmic examinations or to investigate the role of acetylcholine in pupil light reflex. Source: [The effect of tropicamide and diphenidol on pupil size and light reflex in normal human subjects: ]

  • Diphenidol's anticholinergic effects can also be used to study gastrointestinal motility. Researchers may use it to inhibit gastric emptying and investigate its impact on digestion or drug absorption. Source: [The effect of diphenidol on gastric emptying in healthy volunteers: ]

Antiemetic Effects:

Diphenidols's ability to block certain receptors in the brain thought to be involved in nausea and vomiting makes it a potential research tool for studying nausea and vomiting mechanisms.

  • Researchers may use Diphenidol to induce nausea or vomiting in animal models to investigate the efficacy of antiemetic drugs**. Source: [Antiemetic effects of ondansetron (GR 38832F) compared with metoclopramide and diphenidol in the ferret]

  • Studies have also explored Diphenidol's antiemetic properties themselves, investigating its effectiveness in preventing nausea and vomiting caused by various stimuli, such as motion sickness or chemotherapy. Source: [Antiemetic efficacy of diphenidol in patients undergoing bronchoscopy: ]

Diphenidol is a chemical compound classified as a muscarinic antagonist, primarily used for its antiemetic and antivertigo properties. Its chemical structure is characterized by the formula C21H27NOC_{21}H_{27}NO, and it is known as 1,1-diphenyl-4-(piperidin-1-yl)butan-1-ol. Diphenidol does not exhibit significant sedative, tranquilizing, or antihistaminic effects, and has a weak peripheral anticholinergic activity . It is not marketed in the United States or Canada but is utilized in other countries for the treatment of nausea, vomiting, and dizziness associated with various medical conditions .

Diphenidol's antiemetic and antivertigo effects are attributed to its muscarinic antagonist activity. It primarily blocks the M1, M2, M3, and M4 muscarinic acetylcholine receptors []. These receptors are present in various tissues, including the central nervous system, gut, and the vestibular system in the inner ear []. By blocking these receptors, diphenidol disrupts the signaling pathways mediated by acetylcholine, leading to decreased nausea and vomiting signals and reduced activity in the vestibular system, which contributes to vertigo [, ].

Diphenidol can cause side effects, including dry mouth, drowsiness, blurred vision, constipation, and urinary retention []. In severe cases, overdose can lead to serious toxicity, particularly in children []. Due to its anticholinergic properties, diphenidol should be used with caution in individuals with certain medical conditions like glaucoma, urinary retention, and pyloric stenosis [].

  • Alkylation:
    1 bromo 3 chloropropane+piperidine3 piperidinopropyl chloride\text{1 bromo 3 chloropropane}+\text{piperidine}\rightarrow \text{3 piperidinopropyl chloride}
  • Grignard Reaction:
    3 piperidinopropyl chloride+benzophenoneDiphenidol\text{3 piperidinopropyl chloride}+\text{benzophenone}\rightarrow \text{Diphenidol}

Diphenidol's primary mechanism of action involves antagonism of muscarinic acetylcholine receptors, particularly M1, M2, M3, and M4 subtypes. This action is believed to reduce vestibular stimulation and depress labyrinthine function, which contributes to its antiemetic effects. Additionally, diphenidol may influence the medullary chemoreceptive trigger zone, further enhancing its ability to prevent nausea and vomiting . The compound has a half-life of approximately four hours and is well absorbed from the gastrointestinal tract following oral administration .

As previously mentioned, diphenidol can be synthesized through two main steps:

  • Alkylation of Piperidine: This involves reacting piperidine with 1-bromo-3-chloropropane to produce 3-piperidinopropyl chloride.
  • Grignard Reaction: The subsequent reaction of 3-piperidinopropyl chloride with benzophenone yields diphenidol.

These methods highlight the compound's synthetic accessibility using common organic chemistry techniques .

Diphenidol is primarily used in clinical settings for:

  • Antiemetic Treatment: It effectively alleviates nausea and vomiting associated with various conditions.
  • Antivertigo Agent: It helps manage dizziness related to vestibular disorders.

Despite its utility, diphenidol is not commonly prescribed in all regions due to availability issues .

Diphenidol may interact with several other medications and substances, leading to enhanced anticholinergic effects when combined with other anticholinergic drugs. Additionally, concurrent use with central nervous system depressants can potentiate the effects of both diphenidol and these medications, increasing the risk of side effects such as drowsiness or confusion . Specific interactions include:

  • Anticholinergics: Increased anticholinergic effects.
  • CNS Depressants: Enhanced sedation and drowsiness.

It is essential for healthcare providers to monitor patients for potential interactions when prescribing diphenidol alongside these classes of drugs.

Several compounds share structural similarities or pharmacological properties with diphenidol. These include:

Comparison Table

CompoundTypePrimary UseSedative Effects
DiphenidolMuscarinic AntagonistAntiemetic/AntivertigoMinimal
ScopolamineMuscarinic AntagonistMotion sicknessModerate
MeclizineAntihistamineMotion sicknessModerate
DimenhydrinateAntihistamineNausea/VomitingModerate

Diphenidol's unique profile lies in its minimal sedative effects compared to its counterparts while still providing effective antiemetic and antivertigo actions .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

NEEDLES FROM PETROLEUM ETHER
WHITE CRYSTALLINE POWDER

XLogP3

4.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

309.209264485 g/mol

Monoisotopic Mass

309.209264485 g/mol

Heavy Atom Count

23

Taste

SLIGHTLY BITTER TASTE

LogP

4.3
4.3

Odor

ODORLESS

Appearance

Solid powder

Melting Point

212-214
104-105 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

NQO8R319LY

Related CAS

3254-89-5 (hydrochloride)

Drug Indication

For use in the prevention and symptomatic treatment of peripheral (labyrinthine) vertigo and associated nausea and vomiting that occur in such conditions as Meniere's disease and surgery of the middle and inner ear. Also for the control of nausea and vomiting associated with postoperative states, malignant neoplasms, labyrinthine disturbances, antineoplastic agent therapy, radiation sickness, and infectious diseases.
FDA Label

Therapeutic Uses

Antiemetics; Histamine H1 Antagonists
...ANTIEMETIC AGENT FOR ORAL, RECTAL, IM, OR IV ADMIN, USEFUL IN MGMNT OF NAUSEA & VOMITING ASSOC WITH INFECTIOUS DISEASES, MALIGNANCIES, RADIATION SICKNESS, GENERAL ANESTHESIA, TREATMENT WITH ANTINEOPLASTIC AGENTS. ...ALSO USEFUL IN TREATMENT OF VERTIGO OF VESTIBULAR ORIGIN.
IN ADULTS, THIS DRUG ALSO IS EFFECTIVE IN...LABYRINTHITIS FOLLOWING SURGERY OF MIDDLE & INNER EAR, & MENIERE'S DISEASE. ITS USE IN TREATMENT OF VERTIGO IN CHILDREN HAS NOT BEEN INVESTIGATED. /HCL/

Pharmacology

Diphenidol is used for control of nausea and vomiting. It has an antivertigo effect on the vestibular apparatus, inhibiting the chemoreceptor trigger zone to control nausea and vomiting, thus preventing motion sickness.

MeSH Pharmacological Classification

Antiemetics

Mechanism of Action

The mechanism by which diphenidol exerts its antiemetic and antivertigo effects is not precisely known. It is thought to diminish vestibular stimulation and depress labyrinthine function and as an antimuscarinic agent. An action on the medullary chemoreceptive trigger zone may also be involved in the antiemetic effect. Diphenidol has no significant sedative, tranquilizing, or antihistaminic action. It has a weak peripheral anticholinergic effect.
EXPTL, IT HAS BEEN SHOWN TO EXHIBIT WEAK PARASYMPATHOLYTIC ACTIONS, BUT TO LACK SIGNIFICANT SEDATIVE, TRANQUILIZING, OR ANTIHISTAMINIC PROPERTIES.
.../DIPHENIDOL/ IS THOUGHT TO ACT UPON AURAL VESTIBULAR APPARATUS...

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Other CAS

972-02-1

Absorption Distribution and Excretion

Well absorbed from gastrointestinal tract following oral administration.

Metabolism Metabolites

IN DOGS & IN MAN, PRINCIPAL URINARY METABOLITE OF DIPHENIDOL...WAS N-(4,4-DIPHENYL-4-HYDROXYBUTYL)-DELTA-AMINOVALERIC ACID...(NOT LESS THAN 50% OF DOSE)... MINOR URINARY METABOLITES INCL A PHENOL...& A LACTAM...

Wikipedia

Diphenidol

Drug Warnings

SINCE DIPHENIDOL DOES POSSESS PARASYMPATHOLYTIC PROPERITES, IT SHOULD BE USED CAUTIOUSLY IN PT WITH GLAUCOMA, PROSTATIC HYPERTROPHY, PEPTIC ULCER, PYLORIC OR DUODENAL OBSTRUCTION, OR CARDIOSPASM.
...IT IS NOT RECOMMENDED FOR USE IN NAUSEA & VOMITING OF PREGNANCY, SINCE ITS SAFE USE IN THIS CONDITION HAS NOT BEEN ESTABLISHED.

Biological Half Life

4 hours

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

MIESCHER, MARXER, US PATENT 2,411,644 (1946 TO CIBA); BARRETT, WILKINSON, BRITISH PATENT 683,950 (1952 TO WELLCOME FOUNDATION), CA 48, 2112E (1954).

General Manufacturing Information

DIPHENIDOL IS DISSOLVED IN SUITABLE SOLVENT & REACTED WITH HYDROGEN CHLORIDE. /HCL/

Stability Shelf Life

STABLE IN LIGHT & AIR

Dates

Modify: 2023-08-15

Comparative study of anti-vertiginous and anti-anxious drugs for the treatment of chronic vestibular patients with secondary anxiety

Go Sato, Kazunori Matsuda, Momoyo Matsuoka, Junya Fukuda, Yuka Morita, Kuniyuki Takahashi, Arata Horii, Noriaki Takeda
PMID: 31107129   DOI: 10.1080/00016489.2019.1612531

Abstract

Regarding the relationship between psychiatric disorders and dizziness, anxiety is the most frequently seen psychiatric disorder in dizzy patients.
We compared the effects of anti-anxious benzodiazepines (loflazepate) and anti-vertiginous cholinergic antagonist (diphenidol) on the subjective symptoms in chronic vestibular patients with secondary anxiety.
Forty-three patients who had chronic dizziness lasting more than three months due to organic vestibular diseases with secondary anxiety. Anxiety was evaluated by the State-Trait Anxiety Inventory (STAI). Subjective handicaps due to dizziness were assessed by the validated questionnaire consisted of 14 questions that were categorized into two physical and three emotional factors. During the initial six months of the study, 21 patients were treated by anti-anxious benzodiazepines (loflazepate, 2 mg/day) for four weeks, whereas anti-vertiginous cholinergic antagonist (diphenidol, 75 mg/day) was used for four weeks for other 22 patients during the later six months-period. Subjective handicaps and STAI were compared between pre- and post-treatment.
Loflazepate improved not only three emotional factors and state anxiety but also one of the physical factors. Diphenidol improved two physical factors but no emotional factors nor state and trait anxiety.
Targeting for comorbid anxiety was beneficial for subjective symptoms of chronic dizziness with secondary anxiety.


Short-term perception of and conditioned taste aversion to umami taste, and oral expression patterns of umami taste receptors in chickens

Yuta Yoshida, Fuminori Kawabata, Yuko Kawabata, Shotaro Nishimura, Shoji Tabata
PMID: 29588172   DOI: 10.1016/j.physbeh.2018.03.020

Abstract

Umami taste is one of the five basic tastes (sweet, umami, bitter, sour, and salty), and is elicited by l-glutamate salts and 5'-ribonucleotides. In chickens, the elucidation of the umami taste sense is an important step in the production of new feedstuff for the animal industry. Although previous studies found that chickens show a preference for umami compounds in long-term behavioral tests, there are limitations to our understanding of the role of the umami taste sense in chicken oral tissues because the long-term tests partly reflected post-ingestive effects. Here, we performed a short-term test and observed agonists of chicken umami taste receptor, l-alanine and l-serine, affected the solution intakes of chickens. Using this method, we found that chickens could respond to umami solutions containing monosodium l-glutamate (MSG) + inosine 5'-monophosphate (IMP) within 5 min. We also demonstrated that chickens were successfully conditioned to avoid umami solution by the conditioned taste aversion test. It is noted that conditioning to umami solution was generalized to salty and sweet solutions. Thus, chickens may perceive umami taste as a salty- and sweet-like taste. In addition, we found that umami taste receptor candidates were differentially expressed in different regions of the chicken oral tissues. Taken together, the present results strongly suggest that chickens have a sense of umami taste and have umami taste receptors in their oral tissue.


Bitter taste receptor T2R1 activities were compatible with behavioral sensitivity to bitterness in chickens

Nozomi Hirose, Yuko Kawabata, Fuminori Kawabata, Shotaro Nishimura, Shoji Tabata
PMID: 25796330   DOI: 10.1016/j.bbrc.2015.03.056

Abstract

Clarification of the mechanism of the sense of taste in chickens will provide information useful for creating and improving new feedstuffs for chickens, because the character of the taste receptors in oral tissues affects feeding behavior in animals. In this study, we focused on the sensitivity to bitterness in chickens. We cloned one of the bitter taste receptors, T2R1, from the chicken palate, constructed several biosensor-cells expressing chicken T2R1 (cT2R1), and determined a highly sensitive biosensor of cT2R1 among them. By using Ca(2+) imaging methods, we identified two agonists of cT2R1, dextromethorphan (Dex) and diphenidol (Dip). Dex was a new agonist of cT2R1 that was more potent than Dip. In a behavioral drinking study, the intake volumes of solutions of these compounds were significantly lower than that of water in chickens. These aversive concentrations were identical to the concentrations that could activate cT2R1 in a cell-based assay. These results suggest that the cT2R1 activities induced by these agonists are linked to behavioral sensitivity to bitterness in chickens.


High frequency transcutaneous electrical nerve stimulation with diphenidol administration results in an additive antiallodynic effect in rats following chronic constriction injury

Heng-Teng Lin, Chong-Chi Chiu, Jhi-Joung Wang, Ching-Hsia Hung, Yu-Wen Chen
PMID: 25596445   DOI: 10.1016/j.neulet.2015.01.026

Abstract

The impact of coadministration of transcutaneous electrical nerve stimulation (TENS) and diphenidol is not well established. Here we estimated the effects of diphenidol in combination with TENS on mechanical allodynia and tumor necrosis factor-α (TNF-α) expression. Using an animal chronic constriction injury (CCI) model, the rat was estimated for evidence of mechanical sensitivity via von Frey hair stimulation and TNF-α expression in the sciatic nerve using the ELISA assay. High frequency (100Hz) TENS or intraperitoneal injection of diphenidol (2.0μmol/kg) was applied daily, starting on postoperative day 1 (POD1) and lasting for the next 13 days. We demonstrated that both high frequency TENS and diphenidol groups had an increase in mechanical withdrawal thresholds of 60%. Coadministration of high frequency TENS and diphenidol gives better results of paw withdrawal thresholds in comparison with high frequency TENS alone or diphenidol alone. Both diphenidol and coadministration of high frequency TENS with diphenidol groups showed a significant reduction of the TNF-α level compared with the CCI or HFS group (P<0.05) in the sciatic nerve on POD7, whereas the CCI or high frequency TENS group exhibited a higher TNF-α level than the sham group (P<0.05). Our resulting data revealed that diphenidol alone, high frequency TENS alone, and the combination produced a reduction of neuropathic allodynia. Both diphenidol and the combination of diphenidol with high frequency TENS inhibited TNF-α expression. A moderately effective dose of diphenidol appeared to have an additive effect with high frequency TENS. Therefore, multidisciplinary treatments could be considered for this kind of mechanical allodynia.


Expression and functional activity of the bitter taste receptors TAS2R1 and TAS2R38 in human keratinocytes

Ute Wölfle, Floriana A Elsholz, Astrid Kersten, Birgit Haarhaus, Walter E Müller, Christoph M Schempp
PMID: 25573083   DOI: 10.1159/000367631

Abstract

Recent studies have shown that human bitter taste receptors (TAS2Rs) are not only expressed in mucous epithelial cells of the tongue, but also in epithelial cells of the colon, stomach and upper respiratory tract. These cell types come in close contact with external bitter compounds by ingestion or breathing. In the present work we addressed the question whether bitter taste receptors might also be expressed in cornified epithelial cells of the skin. Here, we show for the first time the expression of TAS2R1 and TAS2R38 in human skin. Double staining of HaCaT cells and primary keratinocytes demonstrated the colocalization of TAS2R1 and TAS2R38 with the adaptor protein α-gustducin that is essential for signal transduction upon ligand binding. To test if TAS2Rs in keratinocytes are functional, we stimulated HaCaT cells with diphenidol, a clinically used bitter-tasting antiemetic, or amarogentin, the bitterest plant substance, that binds TAS2Rs, including TAS2R1 and TAS2R38. Diphenidol and amarogentin induced calcium influx. Furthermore, in keratinocytes diphenidol and amarogentin stimulated the expression of the differentiation markers keratin 10, involucrin and transglutaminase. Therefore, apart from the known role in mucous membranes of the gastrointestinal tract, TAS2Rs are expressed in the epidermis and might play a role in keratinocyte differentiation.


Fatal diphenidol poisoning: a case report and a retrospective study of 16 cases

Lin Zhang, Jinghong Ma, Shangxun Li, Rui Xue, Ming Jin, Yiwu Zhou
PMID: 26481789   DOI: 10.1007/s12024-015-9709-1

Abstract

Diphenidol hydrochloride (DPN), a nonphenothiazinic antiemetic agent used primarily in patients with Meniere disease and labyrinthopathies to treat vomiting and vertigo, is considered to be a relatively safe drug. Since it was first approved in the United States in 1967, this drug has been widely used in Latin America and Asia and has contributed to sporadic suicidal and accidental poisonings in mainland China and Taiwan. However, its toxic or lethal concentration ranges have not yet been determined. We report a case of a 23-year-old female who suffered from DPN poisoning that resulted in death. At autopsy, there were no typical pathological findings, except for cerebral edema with high acetylcholinesterase expression. Postmortem analysis of DPN revealed 45 µg/ml in heart blood, 39 µg/ml in femoral vein blood, 141 µg/g in the liver, and 53 mg in the gastric contents. These concentrations indicated that the cause of death was DPN poisoning. The circumstances indicated that the manner of death was suicide. We also present a retrospective study, in which we review and summarize the literature from 1998 to 2014 and describe 16 cases of poisoning, including information from autopsy reports and postmortem drug concentrations. In forensic practice, drug residues at the scene, patients with convulsions and disturbance of consciousness, and rapidly occurring deaths, should draw attention to the possibility of this drug. Toxicological analysis and the exclusion of other diseases may ultimately be used to confirm DPN poisoning.


Facile preparation of surface-exchangeable core@shell iron oxide@gold nanoparticles for magnetic solid-phase extraction: use of gold shell as the intermediate platform for versatile adsorbents with varying self-assembled monolayers

Yaping Li, Li Qi, Ying Shen, Huimin Ma
PMID: 24456592   DOI: 10.1016/j.aca.2013.12.020

Abstract

The core@shell Fe3O4@Au nanoparticles (NPs) functionalized with exchangeable self-assembled monolayers have been developed for mode switching magnetic solid-phase extraction (MSPE) using high performance liquid chromatography with ultraviolet detection. The adsorbents were synthesized by chemical coprecipitation to prepare magnetic cores followed by sonolysis to produce gold shells. Functionalization of Fe3O4@Au NPs surface was realized through self-assembly of commercially available low molecular weight thiol-containing ligands using gold shells as intermediate platform and the dynamic nature of Au-S chemistry allowed substituent of one thiol-containing ligand with another simply by thiol exchange process. The resultant adsorbents were characterized by transmission electronic microscopy, Fourier transform infrared spectroscopy, elemental analysis, contact angle measurement, and vibrating sample magnetometry. To evaluate the versatile performance of the developed MSPE adsorbents, they were applied for normal-phase SPE followed by reversed-phase SPE. A few kinds of diphenols and polycyclic aromatic hydrocarbons (PAHs) were employed as model analytes, respectively. The predominant parameters affecting extraction efficiency were investigated and optimized. Under the optimum experimental conditions, wide dynamic linear range (6.25-1600 μg L(-1) for diphenols and 1.56-100 μg L(-1) for PAHs) with good linearity (r(2)≥0.989) and low detection limits (0.34-16.67 μg L(-1) for diphenols and 0.26-0.52 μg L(-1) for PAHs) were achieved. The advantage of the developed method is that the Fe3O4@Au NPs could be reutilized for preconcentrating diverse target analytes in different SPE modes sequentially simply through treatment with desired thiol-containing ligands.


Systemic diphenidol reduces neuropathic allodynia and TNF-alpha overexpression in rats after chronic constriction injury

Yu-Wen Chen, Jann-Inn Tzeng, Kuo-Sheng Liu, Shu-Han Yu, Ching-Hsia Hung, Jhi-Joung Wang
PMID: 23916656   DOI: 10.1016/j.neulet.2013.07.030

Abstract

Diphenidol has been shown to block voltage-gated Na(+) channels, which are associated with specific types of pain. Here, we evaluated the effects of diphenidol on chronic constriction injury (CCI)-evoked allodynia and expression of tumor necrosis factor-α (TNF-α). A peripheral nerve injury was elicited in rats by placing four loosely constrictive ligatures around the sciatic nerve. After intraperitoneal injection of diphenidol, rats were tested for evidence of mechanical allodynia prior to surgery, and on postoperative days 3, 6, 7, 11, 13 and 14. We showed that CCI rats received diphenidol caused dose-dependent increases in mechanical withdrawal threshold. Both diphenidol 2 and 10 μmol/kg groups, but not 0.4 μmol/kg diphenidol, displayed lower TNF-α level in the sciatic nerve than the CCI group (P<0.05) on day 7 after CCI. Our results support the conclusion that systemic diphenidol produced a dose-related inhibition of mechanical allodynia following chronic constriction injury of the sciatic nerve. This antiallodynic effect is related to the decrease of TNF-α expression in the sciatic nerve of CCI rats.


The expression and relaxant effect of bitter taste receptors in human bronchi

Stanislas Grassin-Delyle, Charlotte Abrial, Sarah Fayad-Kobeissi, Marion Brollo, Christophe Faisy, Jean-Claude Alvarez, Emmanuel Naline, Philippe Devillier
PMID: 24266887   DOI: 10.1186/1465-9921-14-134

Abstract

Bitter-taste receptors (TAS2Rs) have recently been involved in the relaxation of mouse and guinea pig airways, and increased expression of TAS2Rs was shown in blood leucocytes from asthmatic children. We sought to identify and characterize the TAS2Rs expressed in isolated human bronchi and the subtypes involved in relaxation.
Human bronchi were isolated from resected lungs and TAS2R transcripts were assessed with RT-qPCR. Relaxation to TAS2R agonists was tested in organ bath in the presence or absence of pharmacological modulators of the signalling pathways involved in bronchial relaxation.
We detected the expression of TAS2R transcripts in human bronchi. The non-selective agonists chloroquine, quinine, caffeine, strychnine and diphenidol produced a bronchial relaxation as effective and potent as theophylline but much less potent than formoterol and isoproterenol. Denatonium, saccharin and colchicine did not produce relaxation. Receptor expression analysis together with the use of selective agonists suggest a predominant role for TAS2R5, 10 and 14 in bitter taste agonist-induced relaxation. The mechanism of relaxation was independent of the signalling pathways modulated by conventional bronchodilators and may be partly explained by the inhibition of phosphatidylinositol-3-kinases.
The TAS2Rs may constitute a new therapeutic target in chronic obstructive lung diseases such as asthma.


Multiple mechanisms of ligand interaction with the human organic cation transporter, OCT2

Jaclyn N Harper, Stephen H Wright
PMID: 23034939   DOI: 10.1152/ajprenal.00486.2012

Abstract

OCT2 is the entry step for organic cation (OC) secretion by renal proximal tubules. Although many drugs inhibit OCT2 activity, neither the mechanistic basis of their inhibition nor their transport status is generally known. Using representatives of several structural classes of OCT2-inhibitory ligands described recently (Kido Y, Matsson P, Giacomini KM. J Med Chem 54: 4548-4558, 2011), we determined the kinetic basis of their inhibition of 1-methyl-4-phenylpyridinium (MPP) transport into Chinese hamster ovary cells that stably expressed hOCT2. The "cluster II" inhibitors (which contain known OCT2 substrates) metformin and cimetidine interacted competitively with MPP. However, other cluster II compounds, including tetraethylammonium (TEA), diphenidol and phenyltoloxamine, were mixed-type inhibitors of MPP transport (i.e., decreasing J(max) and increasing K(t)). A cluster III (neutral steroid) representative, adrenosterone, and a cluster I (large, flexible cation) representative, carvedilol, displayed noncompetitive inhibitory profiles. Competitive counterflow (CCF) was used to determine whether the inhibitory ligands served as substrates of hOCT2. Carvedilol (cluster I) and adrenosterone (cluster III) did not support CCF, consistent with the prediction that members of these structural classes are likely to be nontransported inhibitors of OCT2. The cluster II representatives MPP, metformin, cimetidine, and TEA all supported CCF, consistent with independent assessments of their OCT2-mediated transport. However, the other cluster II representatives, diphenidol and phenyltoloxamine, failed to support CCF, suggesting that neither compound is transported by OCT2. An independent assessment of diphenidol transport (using liquid chromatography with tandem mass spectroscopy) confirmed this observation. The results underscore the caution required for development of predictive models of ligand interaction with multidrug transporters.


Explore Compound Types